(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 3-methyl-2-thioxo-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for acetylcholinesterase.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-benzylidene)-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one
- 5-(4-Ethoxybenzylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-dione
- 3-(2-Amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione
Uniqueness
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy-benzylidene group and thioxo functionality contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
Molecular Formula |
C13H13NO2S2 |
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Molecular Weight |
279.4g/mol |
IUPAC Name |
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO2S2/c1-3-16-10-6-4-9(5-7-10)8-11-12(15)14(2)13(17)18-11/h4-8H,3H2,1-2H3/b11-8+ |
InChI Key |
ADVDDFOENILRDO-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
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